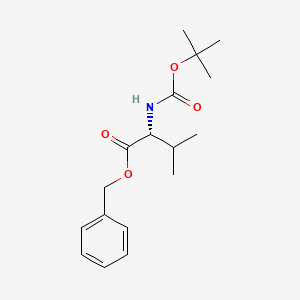

(R)-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate

Description

(R)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate is a chiral ester derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, a branched 3-methylbutanoate backbone, and a benzyl ester moiety. The Boc group serves as a protective agent for amines in peptide synthesis, while the benzyl ester enhances stability during reactions and facilitates selective deprotection under hydrogenolytic conditions. This compound’s stereochemistry (R-configuration at the α-carbon) is critical for its biological activity and synthetic utility, particularly in asymmetric synthesis and pharmaceutical intermediates .

Properties

IUPAC Name |

benzyl (2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO4/c1-12(2)14(18-16(20)22-17(3,4)5)15(19)21-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKAOHXRCNFDMOS-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiocarbonate-Mediated Boc Protection

The patent by details a scalable method using O-tertiary-butyl S-phenyl thiocarbonate to Boc-protect amino acids. In a representative procedure:

-

L-Valine (1.0 equiv) is dissolved in dimethyl sulfoxide (DMSO) with 1,1,3,3-tetramethylguanidine (2.0 equiv) as the base.

-

O-tertiary-butyl S-phenyl thiocarbonate (1.1–1.3 equiv) is added, and the mixture is heated at 60–85°C for 3–6 hours.

-

The reaction is quenched with water, and the product is extracted into ethyl acetate, dried over MgSO₄, and purified via crystallization or flash chromatography.

Key Advantages :

Alternative Boc Protection via HBTU/HOBt Activation

Search result demonstrates Boc protection during dipeptide synthesis using HBTU/HOBt activation:

-

Boc-protected amino acids (1.0 equiv) are activated with HBTU (1.5 equiv) and HOBt (1.5 equiv) in dichloromethane (DCM).

-

After 30 minutes, the amino acid ester hydrochloride (1.0 equiv) and triethylamine (1.0 equiv) are added, stirring overnight.

-

Purification via flash chromatography (petroleum ether/ethyl acetate) yields Boc-protected intermediates.

Comparison :

-

Thiocarbonate method () is preferable for standalone Boc protection due to scalability.

-

HBTU/HOBt activation () suits concurrent peptide coupling but introduces complexity for simple esters.

Benzyl Esterification of Boc-Protected Valine

Alkylation with Benzyl Bromide

Search result outlines benzyl ester formation via alkylation:

-

Boc-protected valine (1.0 equiv) is dissolved in anhydrous DCM or tetrahydrofuran (THF).

-

Benzyl bromide (1.2–1.5 equiv) and triethylamine (2.0–3.0 equiv) are added under nitrogen, stirring at 0°C to room temperature for 12–24 hours.

-

The mixture is washed with dilute HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (PE/EA).

Yield : 75–88%

Stereochemical Integrity : No racemization observed under mild alkylation conditions.

Carbodiimide-Mediated Coupling

Search result employs EDCI/DMAP for esterification:

-

Boc-valine (1.0 equiv), EDCI.HCl (1.5 equiv), and DMAP (0.1 equiv) are combined in DCM.

-

Benzyl alcohol (1.2 equiv) is added, and the reaction proceeds at room temperature for 12–18 hours.

-

Workup includes extraction with DCM and purification via flash chromatography.

Yield : 70–82%

Advantage : Suitable for sterically hindered alcohols, though less atom-economical than alkylation.

Integrated Synthesis Protocols

Sequential Boc Protection and Alkylation

One-Pot Protection-Esterification

A modified approach from and combines Boc protection and esterification:

-

L-Valine is treated with O-tertiary-butyl S-phenyl thiocarbonate and 1,1,3,3-tetramethylguanidine in DMSO.

-

Without isolation, benzyl bromide and triethylamine are added to the same pot.

Yield : 62–70% (lower due to competing side reactions).

Analytical Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

-

HPLC : >98% purity (C18 column, acetonitrile/water gradient).

-

Melting Point : 84–86°C (lit. 85°C for analogous Boc-amino acid esters).

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Purity | Stereoretention |

|---|---|---|---|---|

| Thiocarbonate + Alkylation | DMSO, 60–85°C, 3h | 75% | >98% | Full |

| HBTU + EDCI Coupling | DCM, rt, 18h | 70% | 95% | Full |

| One-Pot Sequential | DMSO/DCM, 24h | 65% | 90% | Partial |

Optimal Route : Thiocarbonate-mediated Boc protection followed by benzyl bromide alkylation balances yield, purity, and operational simplicity.

Industrial and Environmental Considerations

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

®-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate undergoes several types of reactions:

Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid.

Hydrolysis: Sodium hydroxide, hydrochloric acid.

Major Products Formed

Deprotection: The primary amine and carbon dioxide.

Hydrolysis: The corresponding carboxylic acid and benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

(R)-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate has been investigated for its potential use in developing anticancer agents. Its structural similarity to natural amino acids allows it to be incorporated into peptides that can target cancer cells effectively. Research indicates that derivatives of this compound can exhibit cytotoxicity against specific cancer cell lines, making them candidates for further development as therapeutic agents .

Peptide Therapeutics

Due to its ability to form stable peptide bonds, this compound is utilized in synthesizing peptide therapeutics. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection during synthesis, facilitating the construction of complex peptides that can be used in various therapeutic applications, including hormone replacement and enzyme replacement therapies .

Peptide Synthesis

Umpolung Amide Synthesis

A notable application of this compound is in Umpolung amide synthesis. This method allows for the formation of amides from carboxylic acids and amines under mild conditions, which is advantageous in synthesizing bioactive peptides without epimerization. The compound serves as an intermediate in the synthesis of various arylglycine-containing peptides, which are important in drug development .

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound acts as a building block for assembling peptides on solid supports. Its Boc group is easily removed under acidic conditions, allowing for the sequential addition of amino acids. This method has streamlined the synthesis of complex peptides that are difficult to produce using traditional methods .

Organic Synthesis

Building Block for Complex Molecules

The compound is also utilized as a versatile building block in organic synthesis. Its functional groups enable chemists to modify its structure to create a wide range of derivatives with potential applications in pharmaceuticals and materials science. For instance, modifications can lead to new compounds with enhanced biological activity or improved pharmacokinetic properties .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Development of anticancer agents | Exhibits cytotoxicity against cancer cells |

| Peptide Therapeutics | Synthesis of therapeutic peptides | Useful in hormone and enzyme replacement |

| Umpolung Amide Synthesis | Formation of amides under mild conditions | No epimerization observed |

| Solid-Phase Peptide Synthesis | Efficient assembly of peptides on solid supports | Streamlined synthesis process |

| Organic Synthesis | Serves as a building block for complex organic molecules | Versatile modifications possible |

Case Studies

-

Synthesis of Aryl Glycine Peptides

A study demonstrated the successful incorporation of this compound into aryl glycine-containing peptides using Umpolung amide synthesis. The resulting peptides exhibited promising biological activities, highlighting the compound's utility in drug design . -

Anticancer Activity Evaluation

Research evaluating the anticancer properties of derivatives synthesized from this compound showed significant inhibition of cell proliferation in several cancer cell lines. This study underscores the potential of this compound as a lead structure for developing new anticancer drugs .

Mechanism of Action

The mechanism of action of ®-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate primarily involves its role as a protected intermediate in organic synthesis. The Boc group protects the amine from unwanted reactions, allowing for selective deprotection and further functionalization. The ester bond can be hydrolyzed to release the carboxylic acid and benzyl alcohol, which can then participate in subsequent reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Stereochemistry

Target Compound :

- Structure: Benzyl ester, Boc-protected amino group, 3-methylbutanoate backbone (R-configuration).

- Key Applications : Peptide synthesis, chiral building blocks.

Analog 1 : tert-Butyl (2S)-2-{3-[(R)-bis(tert-butoxycarbonyl)amino]-2-oxopiperidin-1-yl}-3-methylbutanoate ()

- Structure: Incorporates a six-membered lactam ring, bis-Boc-protected amino group, and tert-butyl ester.

- Stereochemistry : C2 half-chair conformation in the lactam ring; absolute configuration confirmed via resonant scattering.

- Key Differences : The lactam constraint and tert-butyl ester reduce reactivity compared to the benzyl ester, favoring stability in acidic conditions .

Analog 2 : (R)-2-((tert-Butoxycarbonyl)amino)-3-mercapto-3-methylbutanoic Acid ()

- Structure : Replaces benzyl ester with a carboxylic acid and adds a mercapto (-SH) group.

- Reactivity : The thiol group enables disulfide bond formation and conjugation reactions, as demonstrated in its use with triazine-based coupling agents .

Analog 3 : (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate ()

- Structure: Methyl ester, additional primary amino group (unprotected), S-configuration.

- Applications: Dual Boc/amino functionality allows sequential protection strategies, but the methyl ester offers less steric hindrance than benzyl .

Physicochemical Properties

*Calculated based on molecular formula. †Estimated via analogous compounds (e.g., : LogP = 2.26).

Key Observations:

- Ester Groups : Benzyl and tert-butyl esters (Target and Analog 1) increase hydrophobicity (higher LogP) compared to methyl esters (Analog 3) or carboxylic acids (Analog 2).

- Thermal Stability: The tert-butyl group in Analog 1 and phenolic hydroxyl in ’s compound enhance melting points .

Biological Activity

(R)-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, with the CAS number 279255-85-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which is commonly used to enhance the stability and solubility of amino acids and their derivatives.

- Molecular Formula : C17H25NO4

- Molecular Weight : 303.39 g/mol

- Structure : The compound contains a benzyl group, a Boc-protected amine, and a branched aliphatic chain, contributing to its unique properties.

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, particularly in the realm of enzyme inhibition and receptor modulation. The presence of the Boc group suggests that this compound may be involved in various biochemical pathways, potentially acting as a substrate or inhibitor for specific enzymes.

Enzyme Inhibition Studies

-

Histone Deacetylase (HDAC) Inhibition :

- Similar compounds have been shown to inhibit HDAC enzymes, which play crucial roles in gene regulation and cancer progression. For instance, azumamides derived from related structures demonstrated potent activity against HDAC1–3, with IC50 values ranging from 14 to 67 nM . Although specific data for this compound is limited, its structural analogs suggest potential HDAC inhibitory activity.

-

Protease Inhibition :

- Compounds with similar amine functionalities have been explored as protease inhibitors, which are vital in regulating various physiological processes. The presence of the Boc group may enhance selectivity and potency against specific proteases.

Case Studies and Research Findings

Pharmacological Potential

The pharmacological profile of this compound remains largely unexplored in clinical settings. However, its structural features align with known bioactive compounds that have demonstrated:

- Anti-cancer properties : By modulating HDAC activity.

- Anti-inflammatory effects : Through inhibition of specific proteases involved in inflammatory pathways.

Q & A

Q. What are the common synthetic routes for (R)-benzyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, and what key intermediates are involved?

The synthesis typically involves multi-step protection and coupling strategies. For example, the carboxyl group of the starting amino acid is protected with a benzyl group, followed by Boc-protection of the amine. Subsequent esterification with benzyl alcohol or coupling reagents like DCC/DMAP yields the target compound. Key intermediates include Boc-protected amino acids and benzyl esters, as seen in analogous syntheses of related esters .

Q. How is the stereochemical integrity of the compound maintained during synthesis?

Stereochemical control is achieved via chiral starting materials (e.g., (R)-configured amino acids) and reaction conditions that minimize racemization. For instance, low-temperature coupling and the use of non-polar solvents reduce epimerization risks. X-ray crystallography confirms the retention of stereochemistry in the final product .

Q. What analytical techniques are most effective for characterizing the compound’s purity and enantiomeric excess?

Reverse-phase HPLC with chiral columns is standard for determining enantiomeric excess. NMR (¹H and ¹³C) confirms structural integrity, while mass spectrometry (ESI-MS) validates molecular weight. Polarimetry can complement these methods for chiral verification .

Advanced Research Questions

Q. How does the compound function as a chiral building block in peptide synthesis?

The benzyl ester acts as a temporary carboxyl-protecting group, while the Boc group shields the amine. This dual protection enables selective deprotection during solid-phase peptide synthesis (SPPS). For example, the benzyl group is removed via hydrogenolysis, allowing sequential peptide chain elongation. Its branched alkyl side chain (3-methylbutanoate) enhances steric shielding, reducing unwanted side reactions .

Q. What strategies resolve data contradictions in X-ray crystallography studies of this compound?

Discrepancies in crystallographic data (e.g., bond lengths or torsion angles) are addressed by refining models using software like SHELXL. Resonant scattering techniques and high-resolution data (≤1.0 Å) improve accuracy. Cross-validation with NMR or computational conformational analysis (DFT) resolves ambiguities .

Q. How do benzyl and Boc groups influence the compound’s stability under acidic or basic conditions?

The Boc group is acid-labile (removed with TFA or HCl/dioxane), while the benzyl ester is stable under mild acidic conditions but cleaved via hydrogenolysis. This orthogonal protection allows sequential deprotection. Stability studies using TGA/DSC and pH-dependent degradation assays optimize reaction conditions .

Q. What mechanistic insights explain side reactions during synthesis, such as ester hydrolysis or Boc-deprotection?

Common side reactions include premature Boc cleavage under acidic conditions or benzyl ester hydrolysis in polar protic solvents. Kinetic studies (e.g., monitoring via TLC or in situ IR) identify optimal reaction windows. Buffered deprotection (e.g., using NaHCO₃) mitigates acid-induced side reactions .

Q. How is the compound applied in pharmacokinetic studies or prodrug design?

The ester’s lipophilicity enhances membrane permeability, making it a candidate for prodrug derivatives. In vivo studies track hydrolysis rates to the active carboxylic acid form. LC-MS/MS quantifies plasma concentrations, while metabolic stability assays (e.g., liver microsomes) evaluate bioavailability .

Q. Notes

- Methodological answers emphasize techniques (e.g., HPLC, X-ray, synthetic protocols) over definitions.

- Contradictions in data (e.g., crystallographic vs. computational models) are resolved via multi-technique validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.